Cas no 910381-68-9 (2-(2-chloro-3-pyridyl)ethanamine)
2-(2-chloro-3-pyridyl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3-Pyridineethanamine
- 2-(2-chloropyridin-3-yl)ethanamine
- 2-(2-chloro-3-pyridyl)ethanamine
- AKOS006291410
- 910381-68-9
- AB45428
- EN300-1984909
- 2-(2-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE
- 2-(2-CHLORO-PYRIDIN-3-YL)-ETHYLAMINE
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- MDL: MFCD08449147
- Inchi: 1S/C7H9ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2
- InChI Key: VBOPGRUQMGJDAP-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)CCN
Computed Properties
- Exact Mass: 156.0454260g/mol
- Monoisotopic Mass: 156.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.9Ų
2-(2-chloro-3-pyridyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984909-1g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 1g |
$971.0 | 2023-09-16 | ||
| Enamine | EN300-1984909-5g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 5g |
$2816.0 | 2023-09-16 | ||
| Enamine | EN300-1984909-10g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 10g |
$4176.0 | 2023-09-16 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5865-1G |
2-(2-chloro-3-pyridyl)ethanamine |
910381-68-9 | 95% | 1g |
¥8362.00 | 2023-05-03 | |
| Enamine | EN300-1984909-0.05g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 0.05g |
$816.0 | 2023-09-16 | ||
| Enamine | EN300-1984909-0.1g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 0.1g |
$855.0 | 2023-09-16 | ||
| Enamine | EN300-1984909-0.25g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 0.25g |
$893.0 | 2023-09-16 | ||
| Enamine | EN300-1984909-0.5g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 0.5g |
$933.0 | 2023-09-16 | ||
| Enamine | EN300-1984909-1.0g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 1g |
$971.0 | 2023-05-31 | ||
| Enamine | EN300-1984909-2.5g |
2-(2-chloropyridin-3-yl)ethan-1-amine |
910381-68-9 | 2.5g |
$1903.0 | 2023-09-16 |
2-(2-chloro-3-pyridyl)ethanamine Suppliers
2-(2-chloro-3-pyridyl)ethanamine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-(2-chloro-3-pyridyl)ethanamine
2-(2-Chloro-3-Pyridyl)Ethanamine: A Comprehensive Overview
2-(2-Chloro-3-Pyridyl)Ethanamine (CAS No. 910381-68-9) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, also referred to as Cl-pyridyl ethanamine, is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen at the 1-position. The presence of a chlorine atom at the 2-position of the pyridine ring and an ethanamine group at the 3-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 2-(2-Chloro-3-Pyridyl)Ethanamine involves a multi-step process that typically begins with the chlorination of pyridine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in constructing the ethanamine side chain. These methods not only improve the overall process but also align with green chemistry principles by minimizing waste and energy consumption.
One of the most promising applications of Cl-pyridyl ethanamine lies in its potential as a building block for drug discovery. The compound's structure allows for easy functionalization, enabling chemists to design molecules with specific biological activities. For instance, studies have shown that derivatives of Cl-pyridyl ethanamine exhibit potent inhibitory effects on enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). This makes them strong candidates for developing treatments for Alzheimer's disease and related conditions.
In addition to its pharmacological applications, Cl-pyridyl ethanamine has been investigated for its role in materials science. The compound's ability to form coordination polymers has led to its use in designing porous materials with potential applications in gas storage and catalysis. Recent research has focused on optimizing the synthesis conditions to achieve higher porosity and stability, which are critical for industrial applications.
The electronic properties of Cl-pyridyl ethanamine also make it a suitable candidate for organic electronics. Its conjugated system facilitates electron delocalization, which is essential for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have explored the integration of this compound into polymer blends to enhance charge transport properties, paving the way for next-generation electronic devices.
From an environmental perspective, understanding the fate and behavior of Cl-pyridyl ethanamine in natural systems is crucial. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to assess its long-term impact on aquatic ecosystems and develop strategies for mitigating any adverse effects.
In conclusion, Cl-pyridyl ethanamine (CAS No. 910381-68-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables innovative solutions in drug discovery, materials science, and organic electronics. As research continues to uncover new properties and applications, this compound will undoubtedly remain a focal point in scientific advancements.
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